molecular formula C15H13ClF2N2O3 B11953507 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea

Cat. No.: B11953507
M. Wt: 342.72 g/mol
InChI Key: SXHJTTNNUQWIPQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2,5-difluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas or thioureas.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific pathways or receptors.

    Industry: Utilized in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2,5-dimethoxyphenyl)-3-phenylurea
  • 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,5-dichlorophenyl)urea
  • 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,5-dimethylphenyl)urea

Uniqueness

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea is unique due to the presence of both chloro and difluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency or selectivity in various applications compared to similar compounds.

Properties

Molecular Formula

C15H13ClF2N2O3

Molecular Weight

342.72 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea

InChI

InChI=1S/C15H13ClF2N2O3/c1-22-13-7-12(14(23-2)6-9(13)16)20-15(21)19-11-5-8(17)3-4-10(11)18/h3-7H,1-2H3,(H2,19,20,21)

InChI Key

SXHJTTNNUQWIPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)F)F)OC)Cl

Origin of Product

United States

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